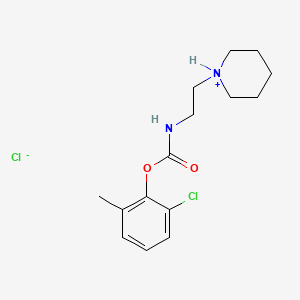
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a carbamate group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride typically involves the reaction of 6-chloro-o-tolyl isocyanate with 2-(piperidin-1-yl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Piperidinoethyl)carbamic acid, 6-chloro-p-tolyl ester
- N-(2-Piperidinoethyl)carbamic acid, 6-chloro-m-tolyl ester
Uniqueness
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride is unique due to the specific positioning of the chlorine atom on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .
Biological Activity
N-(2-Piperidinoethyl)carbamic acid, 6-chloro-o-tolyl ester, hydrochloride (CAS Number: 77985-27-4) is a compound of interest in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C15H21ClN2O2•ClH
- Molecular Weight : 320.21 g/mol
This compound features a piperidine ring, which is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
The biological activity of N-(2-Piperidinoethyl)carbamic acid involves several mechanisms:
- Cholinergic Activity : The compound may act as an inhibitor of acetylcholinesterase (AChE), thus increasing the levels of acetylcholine in the synaptic cleft. This mechanism is significant for enhancing cognitive function and treating neurodegenerative diseases .
- Anti-inflammatory Effects : Research indicates that carbamate derivatives can exhibit anti-inflammatory properties by modulating the immune response and inhibiting pro-inflammatory cytokines .
- Antimicrobial Activity : Some studies have suggested that derivatives of carbamic acids possess antimicrobial properties, potentially effective against various bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Enhanced cholinergic transmission | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Antimicrobial | Effective against Staphylococcus aureus |
Case Studies
- Cognitive Enhancement : A study evaluated the effects of N-(2-Piperidinoethyl)carbamic acid on cognitive function in a rodent model. Results indicated improved memory retention and learning capabilities, attributed to enhanced cholinergic activity .
- Inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A recent investigation tested various derivatives of carbamic acids against common pathogens. N-(2-Piperidinoethyl)carbamic acid showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in antibiotic development .
Properties
CAS No. |
77985-27-4 |
|---|---|
Molecular Formula |
C15H22Cl2N2O2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2-chloro-6-methylphenyl) N-(2-piperidin-1-ium-1-ylethyl)carbamate;chloride |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-12-6-5-7-13(16)14(12)20-15(19)17-8-11-18-9-3-2-4-10-18;/h5-7H,2-4,8-11H2,1H3,(H,17,19);1H |
InChI Key |
GDONSJDLUTWBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(=O)NCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















